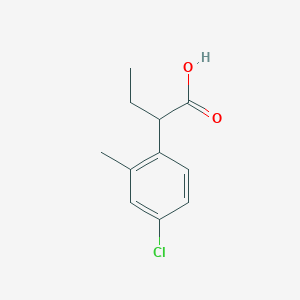

2-(4-Chloro-2-methylphenyl)butanoic acid

Description

Contextualization within Organic Chemistry and Butanoic Acid Derivatives Research

2-(4-Chloro-2-methylphenyl)butanoic acid belongs to the class of butanoic acid derivatives, which are carboxylic acids containing a four-carbon chain. Butanoic acid and its derivatives are significant in various biological and chemical contexts. In organic chemistry, the butanoic acid scaffold is a versatile building block for the synthesis of more complex molecules.

The specific structure of 2-(4-Chloro-2-methylphenyl)butanoic acid, featuring a substituted phenyl ring attached to the second carbon of the butanoic acid chain, places it within the subgroup of 2-arylalkanoic acids. This class of compounds is of particular interest due to the biological activity exhibited by many of its members. The introduction of a chloro and a methyl group on the phenyl ring can significantly influence the compound's electronic and steric properties, potentially leading to unique chemical reactivity and biological interactions. Research into butanoic acid derivatives often focuses on their potential applications in medicinal chemistry and materials science. stenutz.eu

Rationale for Investigating 2-(4-Chloro-2-methylphenyl)butanoic acid: A Perspective on Underexplored Chemical Space

A thorough review of scientific databases reveals a notable scarcity of research specifically focused on 2-(4-Chloro-2-methylphenyl)butanoic acid. This lack of data presents a compelling case for its investigation as part of an underexplored area of chemical space. The unique substitution pattern on the aromatic ring—a chlorine atom at the para position and a methyl group at the ortho position relative to the butanoic acid chain—offers a distinct combination of electronic and steric influences that have not been systematically studied in this molecular framework.

The exploration of such "underexplored" compounds is crucial for the advancement of chemical sciences. It can lead to the discovery of novel reaction pathways, new catalysts, and molecules with unique biological or material properties. The rationale for investigating this specific compound is therefore rooted in the potential for new scientific discoveries that its unique and understudied structure may offer.

Overview of Potential Research Avenues for 2-(4-Chloro-2-methylphenyl)butanoic acid

Given the limited existing research, the potential avenues for the study of 2-(4-Chloro-2-methylphenyl)butanoic acid are broad and varied. Key areas for future investigation would include its synthesis, spectroscopic characterization, and the exploration of its reactivity and potential applications.

Synthesis: The development of an efficient and scalable synthesis route would be the first critical step. General methods for the synthesis of 2-arylbutanoic acids could be adapted for this specific target.

Spectroscopic Characterization: A comprehensive analysis using modern spectroscopic techniques would be essential to fully characterize the molecule. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid moiety.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the compound's identity.

Reactivity and Application Studies: Once synthesized and characterized, the reactivity of 2-(4-Chloro-2-methylphenyl)butanoic acid could be explored. Investigations could focus on reactions involving the carboxylic acid group, such as esterification and amidation, or reactions targeting the aromatic ring. Furthermore, preliminary screening for biological activity could unveil potential applications in areas such as agriculture or pharmacology, drawing parallels from other halogenated and methylated aromatic compounds.

Physicochemical Properties

Due to the limited experimental data available for 2-(4-Chloro-2-methylphenyl)butanoic acid, the following table includes predicted properties and data from structurally similar compounds to provide an estimated profile.

| Property | Predicted/Analogous Value | Source/Note |

|---|---|---|

| Chemical Formula | C₁₁H₁₃ClO₂ | - |

| Molecular Weight | 212.67 g/mol | - |

| IUPAC Name | 2-(4-Chloro-2-methylphenyl)butanoic acid | - |

| Melting Point | No data available | Data for the related compound 4-(4-Chloro-2-methylphenoxy)butanoic acid is 100 °C. nih.gov |

| Boiling Point | No data available | - |

| pKa | No data available | - |

| LogP | No data available | - |

Spectroscopic Data (Predicted/Analogous)

The following table outlines the expected spectroscopic characteristics for 2-(4-Chloro-2-methylphenyl)butanoic acid based on the analysis of its functional groups and data from similar compounds.

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, the methyl protons on the phenyl ring, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the chiral methine carbon, the methylene carbon of the ethyl group, and the two methyl carbons. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for C-H and C=C bonds of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely show losses of the carboxylic acid group and cleavage of the butanoic acid chain. |

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-3-9(11(13)14)10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |

InChI Key |

GTMRPDQQLNFCBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Chloro 2 Methylphenyl Butanoic Acid

Retrosynthetic Analysis of 2-(4-Chloro-2-methylphenyl)butanoic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(4-chloro-2-methylphenyl)butanoic acid, the primary disconnection points are the C-C bond between the aromatic ring and the butanoic acid moiety, and the C-C bond alpha to the carboxyl group.

A plausible retrosynthetic pathway involves disconnecting the bond between the phenyl ring and the chiral carbon of the butanoic acid. This leads to a key intermediate, a substituted toluene (B28343) derivative, and a four-carbon synthon. One common approach for forming such aryl-alkanoic acid structures is through a Friedel-Crafts acylation followed by reduction and subsequent elaboration, or through transition-metal-catalyzed cross-coupling reactions.

An alternative disconnection can be made at the Cα-Cβ bond of the butanoic acid chain. This would involve the alkylation of a 4-chloro-2-methylphenylacetic acid derivative. This approach is common in the synthesis of profen drugs, which are structurally related 2-arylpropanoic acids.

A simplified retrosynthetic analysis can be visualized as follows:

Target Molecule: 2-(4-Chloro-2-methylphenyl)butanoic acid

Disconnection 1 (Aryl-Alkyl bond): This suggests a coupling reaction between a 4-chloro-2-methylphenyl precursor and a butanoic acid synthon. Potential synthetic strategies include:

Friedel-Crafts acylation of 1-chloro-3-methylbenzene with butanoyl chloride, followed by reduction of the ketone and subsequent oxidation to the carboxylic acid.

Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions between a 4-chloro-2-methylphenylboronic acid and a suitable 2-bromobutanoate ester, followed by hydrolysis.

Disconnection 2 (α-Alkylation): This approach starts with a 4-chloro-2-methylphenylacetic acid derivative, which is then alkylated at the alpha position with an ethyl halide.

These retrosynthetic pathways provide a logical framework for developing novel and efficient synthetic routes.

Development of Novel Synthetic Routes to 2-(4-Chloro-2-methylphenyl)butanoic acid

Building upon the retrosynthetic analysis, several novel synthetic routes can be devised. The choice of a specific route often depends on factors such as the availability of starting materials, desired scale of production, and the need for enantiopurity.

One-Pot Synthesis Approaches for 2-(4-Chloro-2-methylphenyl)butanoic acid

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reactor without isolating intermediates. For the synthesis of 2-(4-chloro-2-methylphenyl)butanoic acid, a one-pot approach could involve the in-situ generation of an organometallic reagent from 1-chloro-4-iodo-2-methylbenzene, followed by its reaction with a suitable electrophile like diethyl 2-ethylmalonate. Subsequent hydrolysis and decarboxylation in the same pot would yield the desired product.

Another potential one-pot strategy could be a tandem catalytic reaction. For instance, a palladium-catalyzed carbonylation of 1-bromo-4-chloro-2-methylbenzene in the presence of 1-propene under a carbon monoxide atmosphere could, in principle, lead to the formation of the corresponding butanoyl derivative, which could then be hydrolyzed.

Enantioselective Synthesis of Chiral 2-(4-Chloro-2-methylphenyl)butanoic acid

Since 2-(4-chloro-2-methylphenyl)butanoic acid possesses a stereocenter, the development of enantioselective synthetic methods is of high importance, particularly for potential pharmaceutical applications where one enantiomer may exhibit desired biological activity while the other could be inactive or even harmful.

Several strategies can be employed for the enantioselective synthesis:

Asymmetric Hydrogenation: A key intermediate, a 2-(4-chloro-2-methylphenyl)-2-butenoic acid derivative, could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This method is widely used in the synthesis of profens like naproxen (B1676952) and ibuprofen (B1674241). nih.gov

Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary can be attached to a 4-chloro-2-methylphenylacetic acid precursor. The resulting chiral adduct can then be diastereoselectively alkylated with an ethyl halide. Subsequent removal of the chiral auxiliary would afford the enantioenriched 2-(4-chloro-2-methylphenyl)butanoic acid.

Enzymatic Resolution: A racemic mixture of 2-(4-chloro-2-methylphenyl)butanoic acid or its ester derivative can be resolved using a lipase (B570770) enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the two.

Catalytic Transformations in the Synthesis of 2-(4-Chloro-2-methylphenyl)butanoic acid

Catalytic methods are at the forefront of modern organic synthesis due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions. In the synthesis of 2-(4-chloro-2-methylphenyl)butanoic acid, several catalytic transformations can be envisioned:

Palladium-Catalyzed Cross-Coupling: As mentioned in the retrosynthetic analysis, Suzuki-Miyaura, Heck, or Sonogashira coupling reactions can be employed to form the crucial aryl-alkyl bond. For example, the coupling of (4-chloro-2-methylphenyl)boronic acid with ethyl 2-bromobutanoate in the presence of a palladium catalyst and a suitable base would be a direct route to the ester precursor of the target molecule.

Rhodium- or Iridium-Catalyzed C-H Activation: Direct functionalization of the C-H bond of 1-chloro-3-methylbenzene with a butanoic acid derivative could be a highly atom-economical approach. While challenging due to regioselectivity issues, advancements in directing group strategies could make this a viable option.

Acid/Base Catalysis: Friedel-Crafts acylation, a classic example of acid catalysis, can be used to introduce the butanoyl chain onto the aromatic ring. Subsequent steps would then lead to the final product.

Optimization of Reaction Conditions for Maximizing Yield and Purity of 2-(4-Chloro-2-methylphenyl)butanoic acid

The optimization of reaction conditions is a critical step in developing a commercially viable synthetic process. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations to maximize the yield and purity of the desired product while minimizing side reactions and waste generation.

For a hypothetical synthesis involving a Suzuki-Miyaura coupling, a design of experiments (DoE) approach could be used to efficiently explore the parameter space. The following table illustrates a potential optimization study:

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 75 | 95 |

| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 85 | 98 |

| 3 | PdCl₂(dppf) (1.5) | - | Cs₂CO₃ | THF/H₂O | 80 | 82 | 97 |

| 4 | Pd(OAc)₂ (0.5) | XPhos (1) | K₂CO₃ | 2-MeTHF/H₂O | 100 | 92 | >99 |

This is an illustrative data table based on typical conditions for Suzuki-Miyaura reactions.

The results would be analyzed to identify the optimal conditions. For instance, in the hypothetical data above, the use of a low loading of palladium acetate (B1210297) with the XPhos ligand in a greener solvent like 2-MeTHF at 100 °C provides the highest yield and purity.

Application of Flow Chemistry and Green Chemistry Principles in the Synthesis of 2-(4-Chloro-2-methylphenyl)butanoic acid

The principles of green chemistry and the application of flow chemistry are increasingly important in modern chemical synthesis to enhance safety, reduce environmental impact, and improve efficiency.

Green Chemistry Principles:

Several green chemistry principles can be applied to the synthesis of 2-(4-chloro-2-methylphenyl)butanoic acid:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, C-H activation approaches would have a higher atom economy than multi-step sequences involving protecting groups. The original synthesis of ibuprofen had an atom economy of about 40%, while a greener, three-step process increased it to over 77%. scispace.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), water, or supercritical CO₂.

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of 2-(4-chloro-2-methylphenyl)butanoic acid:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.

Scalability: Scaling up production is straightforward by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel).

Integration of Multiple Steps: Multiple reaction and purification steps can be integrated into a single continuous process, reducing manual handling and processing time. A three-step continuous-flow synthesis of ibuprofen has been reported with a total reaction time of only three minutes. acs.orgresearchgate.net

A hypothetical integrated flow synthesis of 2-(4-chloro-2-methylphenyl)butanoic acid could involve the following sequence:

Friedel-Crafts Acylation: Pumping a solution of 1-chloro-3-methylbenzene and butanoyl chloride through a heated reactor packed with a solid acid catalyst.

Ketone Reduction: The output from the first reactor is mixed with a reducing agent stream and passed through a second reactor.

Oxidation to Carboxylic Acid: The resulting alcohol is then mixed with an oxidizing agent in a third reactor.

In-line Purification: The final product stream is passed through a purification module to remove impurities, yielding the pure 2-(4-chloro-2-methylphenyl)butanoic acid.

The application of these modern synthetic principles and technologies can lead to more sustainable, efficient, and safer methods for the production of 2-(4-chloro-2-methylphenyl)butanoic acid.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Chloro 2 Methylphenyl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(4-Chloro-2-methylphenyl)butanoic acid

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(4-Chloro-2-methylphenyl)butanoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and connectivity of atoms.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would display a complex pattern for the three protons on the substituted phenyl ring. The proton at position 6' would likely appear as a doublet, while the protons at positions 3' and 5' would also form an interacting system. The aliphatic region would contain signals for the butanoic acid chain: a triplet for the alpha-proton (CH), a sextet for the methylene (B1212753) protons (CH₂), and a triplet for the terminal methyl group (CH₃). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would complement this data, showing a total of 11 distinct signals, one for each unique carbon atom in the asymmetric molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the six unique aromatic carbons (with their chemical shifts influenced by the chloro and methyl substituents), and the four carbons of the butanoic acid side chain.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Chloro-2-methylphenyl)butanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| Ar-H (H-6') | 7.2 - 7.4 | doublet | ~8.0 |

| Ar-H (H-5') | 7.1 - 7.3 | doublet of doublets | ~8.0, ~2.0 |

| Ar-H (H-3') | 7.1 - 7.3 | doublet | ~2.0 |

| CH (alpha-C) | 3.4 - 3.6 | triplet | ~7.5 |

| Ar-CH₃ | 2.2 - 2.4 | singlet | - |

| CH₂ (beta-C) | 1.8 - 2.0 | multiplet (sextet) | ~7.5 |

| CH₃ (gamma-C) | 0.9 - 1.1 | triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Chloro-2-methylphenyl)butanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| Ar-C (C-1') | 138 - 142 |

| Ar-C (C-2') | 135 - 138 |

| Ar-C (C-4') | 132 - 135 |

| Ar-C (C-6') | 130 - 132 |

| Ar-C (C-5') | 127 - 129 |

| Ar-C (C-3') | 125 - 127 |

| CH (alpha-C) | 45 - 50 |

| CH₂ (beta-C) | 25 - 30 |

| Ar-CH₃ | 18 - 22 |

| CH₃ (gamma-C) | 12 - 15 |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) Applied to 2-(4-Chloro-2-methylphenyl)butanoic acid

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-(4-Chloro-2-methylphenyl)butanoic acid, a COSY spectrum would show a clear correlation pathway along the butanoic acid chain, with cross-peaks connecting the CH₃ protons to the CH₂ protons, and the CH₂ protons to the alpha-CH proton. It would also show correlations between adjacent protons on the aromatic ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. youtube.com The HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the signal for the alpha-proton at ~3.5 ppm to the alpha-carbon signal at ~47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com The HMBC spectrum would be instrumental in connecting the butanoic acid moiety to the phenyl ring. A key correlation would be observed between the alpha-proton (CH) and the aromatic carbons C-1' and C-2', confirming the point of attachment. Other important correlations would include those from the aromatic methyl protons to carbons C-1', C-2', and C-3'. youtube.comyoutube.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of 2-(4-Chloro-2-methylphenyl)butanoic acid

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through analysis of its fragmentation patterns. The molecular formula of 2-(4-Chloro-2-methylphenyl)butanoic acid is C₁₁H₁₃ClO₂, giving it a monoisotopic mass of approximately 228.0553 Da.

Under hard ionization techniques like Electron Ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 228 would likely be observed. Key fragmentation pathways would include:

Loss of the carboxyl group: A peak corresponding to [M-COOH]⁺ at m/z 183.

Alpha-cleavage: Scission of the bond between the alpha- and beta-carbons of the butanoic acid chain, leading to fragments related to the substituted phenyl ring.

McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group could lead to the elimination of a neutral propene molecule, resulting in an ion at m/z 186.

Benzylic cleavage: Fragmentation leading to a stable chloromethylbenzyl cation or related structures. The base peak in the spectrum of a similar isomer, 2-methylpropanoic acid, is often the acylium ion or a related stable carbocation. docbrown.info

Table 3: Predicted Key Mass Fragments for 2-(4-Chloro-2-methylphenyl)butanoic acid (EI-MS)

| m/z Value | Proposed Fragment Identity |

| 228/230 | [C₁₁H₁₃ClO₂]⁺ (Molecular Ion, [M]⁺) |

| 183/185 | [M - COOH]⁺ |

| 141/143 | [Cl(CH₃)C₇H₅]⁺ (Chloromethyltropylium ion) |

| 139/141 | [Cl(CH₃)C₆H₃CH]⁺ |

| 45 | [COOH]⁺ |

Note: The presence of chlorine results in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the M peak.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) of 2-(4-Chloro-2-methylphenyl)butanoic acid

ESI and APCI are soft ionization techniques that are particularly useful for analyzing polar and thermally labile compounds, typically generating intact molecular ions with minimal fragmentation. wikipedia.orgnih.gov

Electrospray Ionization (ESI-MS): Due to the acidic nature of the carboxylic acid group, 2-(4-Chloro-2-methylphenyl)butanoic acid is readily analyzed in negative ion mode. nih.gov This would produce an intense deprotonated molecular ion, [M-H]⁻, at m/z 227.0474. In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 229.0631, or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed. ESI is a soft ionization method that typically results in little to no fragmentation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is suitable for moderately polar compounds and serves as a complementary technique to ESI. jfda-online.com It ionizes the analyte in the gas phase via corona discharge. For this compound, APCI would also be expected to produce prominent [M+H]⁺ or [M-H]⁻ ions, depending on the mode of operation. nih.gov The resulting spectra are often dominated by the intact molecular species. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of 2-(4-Chloro-2-methylphenyl)butanoic acid

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring-breathing mode, typically give rise to strong Raman signals. The C=C and C=O stretching vibrations would also be observable.

Table 4: Predicted Principal Infrared Absorption Frequencies for 2-(4-Chloro-2-methylphenyl)butanoic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1725 - 1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of 2-(4-Chloro-2-methylphenyl)butanoic acid

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of 2-(4-Chloro-2-methylphenyl)butanoic acid can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would reveal the solid-state conformation of the molecule, including the orientation of the butanoic acid chain relative to the substituted phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. A common and prominent feature would likely be the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. mdpi.com

Crucially, as 2-(4-Chloro-2-methylphenyl)butanoic acid is a chiral molecule (due to the stereocenter at the alpha-carbon), X-ray crystallography performed on a crystal of a single enantiomer is the only method that can determine its absolute configuration (R or S) without ambiguity.

Chromatographic Method Development for the Analysis and Purification of 2-(4-Chloro-2-methylphenyl)butanoic acid

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the analytical determination of purity and the preparative purification of 2-(4-Chloro-2-methylphenyl)butanoic acid.

For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method would be most suitable. pensoft.net A typical setup would involve:

Column: A C18 (octadecylsilane) stationary phase.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. To ensure the carboxylic acid is protonated and to achieve sharp peaks, the mobile phase is typically acidified with a small amount of an acid such as formic acid, acetic acid, or phosphoric acid. sielc.com

Detection: UV-Vis detection would be effective, with the monitoring wavelength set to an absorption maximum of the chloromethylphenyl chromophore (likely in the 220-270 nm range).

Since the molecule is chiral, separating its enantiomers is a critical analytical challenge. This is achieved using chiral HPLC. sigmaaldrich.com

Chiral Stationary Phase (CSP): Separation requires a column with a chiral stationary phase. Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose, are often highly effective for resolving the enantiomers of chiral acids. nih.gov

Mobile Phase: The mobile phase composition (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol, sometimes with an acidic modifier) is carefully optimized to achieve baseline separation of the two enantiomeric peaks. sigmaaldrich.com

The development of such chromatographic methods is vital for quality control and for isolating specific enantiomers for further study.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling of 2-(4-Chloro-2-methylphenyl)butanoic acid

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized method for determining the purity of 2-(4-Chloro-2-methylphenyl)butanoic acid and profiling any process-related impurities or degradation products. pensoft.netresearchgate.net A stability-indicating RP-HPLC method allows for the separation of the main compound from its potential impurities with high resolution and sensitivity.

The chromatographic separation is typically achieved on a C18 column, which provides excellent retention and separation for moderately polar compounds like carboxylic acids. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net Isocratic elution is often sufficient for routine purity checks, offering simplicity and reproducibility. researchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the chromophore of the molecule exhibits maximum absorbance, for instance, around 225 nm. researchgate.net

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and linear over a given concentration range. pensoft.netekb.eg This process confirms that the analytical procedure is suitable for its intended purpose of quantifying the purity of 2-(4-Chloro-2-methylphenyl)butanoic acid.

Table 1: Illustrative RP-HPLC Parameters for Purity Profiling

| Parameter | Conditions |

| Chromatograph | High-Performance Liquid Chromatography System with UV/VIS Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives of 2-(4-Chloro-2-methylphenyl)butanoic acid

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, 2-(4-Chloro-2-methylphenyl)butanoic acid, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or ethyl ester. ontosight.ai This process significantly improves chromatographic behavior, leading to better peak shape and sensitivity.

Once derivatized, the resulting ester can be analyzed, typically using a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte and any related volatile impurities. rsc.org The separation is commonly performed on a low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase. rsc.org A programmed temperature ramp is employed to ensure the efficient separation of compounds with different boiling points. embrapa.br

Table 2: Typical GC-MS Parameters for Analysis of a Volatile Derivative

| Parameter | Conditions |

| Derivatization Agent | Diazomethane or Methanolic HCl |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (MS) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Mode & Temp. | Splitless, 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Mass Range | 50-500 amu |

Chiral Chromatography for Enantiomeric Excess Determination of 2-(4-Chloro-2-methylphenyl)butanoic acid

The presence of a stereogenic center at the second carbon of the butanoic acid chain means that 2-(4-Chloro-2-methylphenyl)butanoic acid exists as a pair of enantiomers. These enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Chiral chromatography is the definitive technique for separating and quantifying individual enantiomers to determine the enantiomeric excess (% ee) of a sample. sigmaaldrich.com

The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com For acidic compounds like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective. bgb-analytik.comnih.gov The choice of mobile phase is critical for achieving separation and can be either normal-phase (e.g., a mixture of alkanes like hexane with an alcohol modifier such as isopropanol) or reversed-phase. bgb-analytik.com An acidic or basic modifier is often added to the mobile phase to improve peak shape and resolution by controlling the ionization state of the analyte. sigmaaldrich.com The direct enantiomeric resolution of the closely related compound 2-(4-chloro-2-methylphenoxy)propanoic acid has been successfully demonstrated on a chiral HPLC column, highlighting the feasibility of this approach. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Conditions |

| Chromatograph | High-Performance Liquid Chromatography System with UV Detector |

| Chiral Stationary Phase | e.g., Immobilized Polysaccharide-based CSP (RegisCell® or RegisPack®) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

Stereochemical Investigations of 2 4 Chloro 2 Methylphenyl Butanoic Acid

Asymmetric Synthesis and Deracemization Strategies for 2-(4-Chloro-2-methylphenyl)butanoic acid Enantiomers

The asymmetric synthesis of chiral 2-arylalkanoic acids is a well-established field, often employing strategies such as chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For compounds structurally similar to 2-(4-chloro-2-methylphenyl)butanoic acid, methods involving asymmetric hydrogenation of a corresponding α,β-unsaturated ester or the alkylation of a chiral enolate have proven effective.

Deracemization, the process of converting a racemic mixture into a single enantiomer, represents an atom-economical alternative to classical resolution. Strategies for deracemization that could be hypothetically applied include:

Dynamic Kinetic Resolution (DKR): This involves the combination of a rapid racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers. For a carboxylic acid, this could involve esterification or amidation catalyzed by a lipase (B570770) in the presence of a racemization catalyst.

Crystallization-Induced Deracemization: This method relies on the crystallization of one enantiomer from a solution where the solute is in equilibrium with its opposite enantiomer.

However, specific protocols and their efficiencies for 2-(4-chloro-2-methylphenyl)butanoic acid have not been documented in publicly available scientific literature.

Determination of Optical Purity and Absolute Configuration of 2-(4-Chloro-2-methylphenyl)butanoic acid

The determination of optical purity, or enantiomeric excess (e.e.), is crucial in stereochemical studies. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. For analogous compounds, polysaccharide-based chiral selectors have shown high efficacy.

The absolute configuration of a chiral molecule can be determined through several methods, including single-crystal X-ray crystallography, correlation with compounds of known configuration, and chiroptical spectroscopy.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on 2-(4-Chloro-2-methylphenyl)butanoic acid

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful non-destructive techniques for investigating chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the stereochemical environment of the chromophores. For 2-(4-chloro-2-methylphenyl)butanoic acid, the aromatic ring and the carboxylic acid group would be the primary chromophores. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration by comparing the data to that of structurally related compounds or to theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule.

No specific CD or ORD spectral data for the enantiomers of 2-(4-chloro-2-methylphenyl)butanoic acid are available in the current body of scientific literature. The table below illustrates the type of data that would be expected from such studies.

| Chiroptical Property | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) or Specific Rotation [α] |

| CD (Hypothetical) | λmax 1 | Value |

| λmax 2 | Value | |

| ORD (Hypothetical) | 589 (D-line) | Value |

| λpeak | Value | |

| λtrough | Value |

Stereochemical Stability and Mechanisms of Racemization of 2-(4-Chloro-2-methylphenyl)butanoic acid

The stereochemical stability of 2-arylalkanoic acids is a critical parameter, as racemization can lead to a loss of biological activity or the formation of an undesired stereoisomer. The primary mechanism of racemization for these compounds involves the enolization of the carboxylic acid, which leads to a loss of chirality at the α-carbon.

The rate of racemization is influenced by several factors:

Temperature: Higher temperatures generally increase the rate of racemization.

Solvent: The polarity and protic nature of the solvent can affect the stability of the enol intermediate.

pH: Both acidic and basic conditions can catalyze the enolization process.

Studies on related profens have shown that the energy barrier to racemization is generally high under physiological conditions, indicating good stereochemical stability. However, without experimental data for 2-(4-chloro-2-methylphenyl)butanoic acid, its specific stability profile remains undetermined. The table below provides a hypothetical summary of factors influencing its racemization.

| Condition | Effect on Racemization Rate | Putative Mechanism |

| Elevated Temperature | Increase | Increased rate of enolization |

| Acidic pH | Catalysis | Protonation of the carbonyl oxygen facilitates enol formation |

| Basic pH | Catalysis | Deprotonation of the α-proton to form an enolate |

| Polar Protic Solvents | Variable | Can stabilize the transition state for enolization |

Reaction Mechanism Studies Involving 2 4 Chloro 2 Methylphenyl Butanoic Acid

Kinetic and Mechanistic Studies of Functional Group Transformations of 2-(4-Chloro-2-methylphenyl)butanoic acid

No information is available regarding the kinetic parameters or mechanistic pathways for functional group transformations, such as esterification, amidation, or reduction of the carboxylic acid group, specifically for 2-(4-Chloro-2-methylphenyl)butanoic acid.

Investigation of Intermediates and Transition States in Reactions Involving 2-(4-Chloro-2-methylphenyl)butanoic acid

There are no published studies that identify or characterize reaction intermediates or transition states in any reactions involving 2-(4-Chloro-2-methylphenyl)butanoic acid.

Catalytic Effects on the Reactivity and Selectivity of 2-(4-Chloro-2-methylphenyl)butanoic acid

Information regarding the influence of catalysts on the reaction rates (reactivity) or the product distribution (selectivity) in transformations of 2-(4-Chloro-2-methylphenyl)butanoic acid could not be located.

Photochemical and Electrochemical Reactivity Studies of 2-(4-Chloro-2-methylphenyl)butanoic acid

There is no available literature on the photochemical or electrochemical behavior of 2-(4-Chloro-2-methylphenyl)butanoic acid. Studies on its reactivity under irradiation with light or in the presence of an electric current have not been reported.

Computational and Theoretical Chemistry of 2 4 Chloro 2 Methylphenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of 2-(4-Chloro-2-methylphenyl)butanoic acid

Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of molecules. These methods can predict stable conformations, electronic distributions, and orbital energies, which are key to understanding a molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its balance of accuracy and computational cost. biointerfaceresearch.com For molecules structurally similar to 2-(4-Chloro-2-methylphenyl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. biointerfaceresearch.compulsus.com

These studies can reveal the most stable conformations of the molecule by exploring the potential energy surface. For 2-(4-Chloro-2-methylphenyl)butanoic acid, this would involve analyzing the rotational barriers around the single bonds, particularly the bond connecting the phenyl ring to the butanoic acid moiety.

Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, can provide detailed information about charge distribution, intramolecular interactions, and hyperconjugative effects that stabilize the molecule. biointerfaceresearch.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Table 1: Representative Data from DFT Calculations on Related Butanoic Acid Derivatives

| Property | Description | Typical Values/Findings |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Bond lengths, bond angles, and dihedral angles are determined. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Generally in the range of -6 to -8 eV for similar organic acids. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Typically in the range of -1 to 1 eV for similar organic acids. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | A larger gap suggests higher stability. |

Note: The values in this table are illustrative and based on studies of similar compounds. Specific values for 2-(4-Chloro-2-methylphenyl)butanoic acid would require dedicated calculations.

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules without empirical parameters. pulsus.comresearchgate.net Though computationally more demanding than DFT for similar accuracy, they can be valuable for benchmarking and for properties where DFT may be less reliable.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be applied to larger systems, though with a potential trade-off in accuracy. They can be useful for initial explorations of conformational space before employing more rigorous methods.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects on 2-(4-Chloro-2-methylphenyl)butanoic acid

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com For 2-(4-Chloro-2-methylphenyl)butanoic acid, MD simulations can provide a detailed picture of its conformational landscape and how it is influenced by its environment, particularly the solvent.

In an MD simulation, the atoms of the molecule are treated as classical particles moving according to Newton's laws of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or longer, it is possible to observe conformational changes and interactions with solvent molecules. This is particularly important for understanding the behavior of the flexible butanoic acid chain and its orientation relative to the substituted phenyl ring.

Solvent effects are crucial for understanding the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules, providing insights into how interactions with the solvent, such as hydrogen bonding with the carboxylic acid group, can influence the conformation and reactivity of 2-(4-Chloro-2-methylphenyl)butanoic acid. biointerfaceresearch.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors for 2-(4-Chloro-2-methylphenyl)butanoic acid

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. For 2-(4-Chloro-2-methylphenyl)butanoic acid, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. pulsus.com The calculated vibrational frequencies in the IR and Raman spectra correspond to specific molecular motions, and the calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure. pulsus.com

Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors can be calculated from the HOMO and LUMO energies and are valuable for predicting how 2-(4-Chloro-2-methylphenyl)butanoic acid will behave in chemical reactions. researchgate.net

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of donating an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. |

Theoretical Analysis of Reaction Pathways and Energetics Associated with 2-(4-Chloro-2-methylphenyl)butanoic acid Transformations

Theoretical chemistry can be used to map out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and the prediction of reaction rates. For 2-(4-Chloro-2-methylphenyl)butanoic acid, this could involve studying reactions such as esterification, amide formation, or reactions involving the aromatic ring.

By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and kinetics of a particular transformation. Computational methods can also be used to investigate the role of catalysts in these reactions.

Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution in a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net For 2-(4-Chloro-2-methylphenyl)butanoic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack, and positive potential around the acidic hydrogen.

Derivatization and Structural Modification of 2 4 Chloro 2 Methylphenyl Butanoic Acid for Academic Research

Chemical Transformations of the Carboxylic Acid Moiety of 2-(4-Chloro-2-methylphenyl)butanoic acid

The carboxylic acid group is the most reactive functional group in the molecule and serves as a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to convert the carboxylic acid into esters, amides, and alcohols, thereby modifying the compound's polarity, hydrogen bonding capability, and chemical reactivity.

Esterification: The conversion of 2-(4-Chloro-2-methylphenyl)butanoic acid to its corresponding esters can be readily achieved through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive alcohols, milder conditions can be used, such as reaction with an alkyl halide in the presence of a base. Esters are often synthesized to serve as protecting groups or to modify the pharmacokinetic properties of a parent compound in medicinal chemistry studies.

Amidation: Amides are typically synthesized by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This transformation is fundamental in the synthesis of analogues for biological screening.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(4-Chloro-2-methylphenyl)butan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.govrsc.org The resulting alcohol provides a new point for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

The table below summarizes these key transformations.

| Reaction Type | Reagent(s) | Product Functional Group | General Product Structure |

| Esterification | R'-OH, H⁺ (cat.) | Ester | |

| Amidation | 1. SOCl₂2. R'R''NH | Amide | |

| Reduction | 1. LiAlH₄2. H₂O | Primary Alcohol |

Note: The structures in the table are generalized representations of the reaction products.

Functionalization of the Phenyl Ring of 2-(4-Chloro-2-methylphenyl)butanoic acid

The substituted phenyl ring provides an opportunity for further diversification through reactions that introduce new substituents. The nature and position of the existing groups—chloro, methyl, and the butanoic acid chain—dictate the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. scbt.com The outcome of such reactions on the 2-(4-Chloro-2-methylphenyl)butanoic acid ring is governed by the cumulative directing effects of the three substituents.

-CH(C₂H₅)COOH group: As an alkyl group, it is an ortho-, para-directing activator.

-CH₃ group: The methyl group is also an ortho-, para-directing activator.

-Cl group: The chloro group is an ortho-, para-directing deactivator. mdpi.com

The positions on the ring are numbered C1 (attachment of the butanoic acid chain), C2 (-CH₃), C3 (-H), C4 (-Cl), C5 (-H), and C6 (-H). The activating methyl and alkyl groups strongly direct incoming electrophiles to their ortho and para positions. The deactivating chloro group also directs ortho/para. The combined effect is a strong activation of the C3 and C5 positions. Steric hindrance from the adjacent butanoic acid chain and methyl group may influence the relative substitution rates at these positions.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring. researchgate.net Based on the directing effects, the primary products would be 2-(4-Chloro-5-nitro-2-methylphenyl)butanoic acid and 2-(4-Chloro-3-nitro-2-methylphenyl)butanoic acid.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, likely at the same C3 or C5 positions.

The chlorine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. datapdf.comontosight.ai These reactions are typically performed on an esterified form of the substrate to protect the acidic carboxylic acid proton.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This would replace the chlorine atom with a new aryl or alkyl group, generating biaryl compounds or alkyl-substituted analogues.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. This would attach a vinyl group at the C4 position, yielding a styrenyl derivative.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method allows for the direct installation of an alkyne functional group onto the aromatic ring.

The table below outlines the potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl |

Modifications at the Butanoic Acid Chain of 2-(4-Chloro-2-methylphenyl)butanoic acid

Functionalization of the aliphatic butanoic acid chain offers another route for structural modification, particularly at the α-carbon (the carbon bearing the carboxylic acid and the phenyl ring).

One plausible strategy is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the selective bromination of the α-carbon of a carboxylic acid. Treatment of 2-(4-Chloro-2-methylphenyl)butanoic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) would yield 2-Bromo-2-(4-chloro-2-methylphenyl)butanoic acid. This α-bromo acid is a versatile intermediate. For example, nucleophilic substitution with ammonia (B1221849) could produce an α-amino acid analogue, while hydrolysis could yield an α-hydroxy acid derivative.

Synthesis of Conformationally Restricted Analogues of 2-(4-Chloro-2-methylphenyl)butanoic acid

Creating conformationally restricted analogues is a common strategy in medicinal chemistry to study the bioactive conformation of a molecule. For 2-(4-Chloro-2-methylphenyl)butanoic acid, this can be achieved by introducing new ring systems that lock the relative positions of the phenyl ring and the carboxylic acid moiety.

A highly effective method for this is intramolecular Friedel-Crafts acylation. researchgate.net By treating 2-(4-Chloro-2-methylphenyl)butanoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid, the carboxylic acid can acylate the aromatic ring to form a new six-membered ring. masterorganicchemistry.com This cyclization results in the formation of a tetralone derivative.

The regiochemistry of the cyclization is directed by the existing substituents. The most likely position for ring closure is at the C3 position of the phenyl ring, which is activated by the ortho-methyl group and lacks significant steric hindrance. The resulting product would be a tricyclic, conformationally rigid structure, specifically a substituted 3,4-dihydronaphthalen-1(2H)-one, which holds the core fragments of the original molecule in a fixed spatial arrangement.

Development of Chemical Libraries Based on the 2-(4-Chloro-2-methylphenyl)butanoic acid Scaffold

Comprehensive searches of academic and scientific literature have revealed a notable scarcity of published research specifically detailing the development of chemical libraries based on the 2-(4-chloro-2-methylphenyl)butanoic acid scaffold. This suggests that while the compound may be utilized in targeted synthesis or as a single agent in various studies, its application as a foundational structure for combinatorial library synthesis is not widely documented.

However, based on the chemical nature of 2-(4-chloro-2-methylphenyl)butanoic acid and established principles of medicinal chemistry, it is possible to outline a theoretical framework for the construction of a chemical library derived from this scaffold. The primary points of diversification on the molecule would be the carboxylic acid moiety, the aromatic ring, and the benzylic position.

Potential Diversification Strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid functional group is a prime site for derivatization. Standard coupling reactions could be employed to generate a diverse library of amides, esters, and thioesters. The use of a variety of amines, alcohols, and thiols with different steric and electronic properties would introduce significant chemical diversity.

Substitution on the Aromatic Ring: The phenyl ring presents opportunities for further functionalization, although this would likely involve more complex multi-step syntheses. Electrophilic aromatic substitution reactions could potentially introduce additional substituents, such as nitro, halogen, or acyl groups, which could then be further modified.

Modification at the Benzylic Position: The carbon atom alpha to the aromatic ring could also be a point of modification. While challenging, functionalization at this position could introduce new stereocenters and alter the spatial arrangement of the pharmacophore.

Hypothetical Library Synthesis and Screening:

A hypothetical chemical library based on the 2-(4-chloro-2-methylphenyl)butanoic acid scaffold could be synthesized using parallel synthesis techniques. For example, the carboxylic acid could be activated and then reacted with a large panel of primary and secondary amines in a multi-well plate format to rapidly generate a library of amides.

Once synthesized, this library of compounds could be screened against a variety of biological targets to identify potential lead compounds for drug discovery. High-throughput screening (HTS) methods would be employed to assess the activity of each compound in the library. The data generated from these screens could then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective analogs.

While no specific examples of chemical libraries based on 2-(4-chloro-2-methylphenyl)butanoic acid are currently available in the literature, its structural features make it a plausible candidate for such an approach in academic research. The development of such a library would be a valuable resource for the exploration of new chemical space and the discovery of novel bioactive molecules.

Structure Activity Relationship Sar Methodologies for 2 4 Chloro 2 Methylphenyl Butanoic Acid Derivatives

Design Principles for Analogue Synthesis Based on Systematic Structural Modifications

The cornerstone of advancing the therapeutic potential of a lead compound such as 2-(4-Chloro-2-methylphenyl)butanoic acid lies in the rational design and synthesis of its analogues. This process is guided by a set of established principles aimed at systematically modifying the core structure to probe the impact of these changes on its physicochemical and potential biological properties. The primary goal is to identify key structural motifs responsible for its activity and to optimize these features.

Systematic structural modifications typically involve altering three main components of the parent molecule: the aromatic ring, the butanoic acid side chain, and the substituents on the aromatic ring.

Aromatic Ring Modifications: The 4-chloro-2-methylphenyl group is a critical determinant of the compound's properties. Analogue design often explores the effects of repositioning the chloro and methyl substituents to other positions on the phenyl ring. For instance, moving the chloro group from the para-position to the meta- or ortho-position can significantly alter the electronic distribution and steric profile of the molecule. Similarly, the methyl group's position can be varied to understand its role in potential interactions with biological targets. Furthermore, the introduction of different substituents, such as fluoro, bromo, or methoxy (B1213986) groups, in place of the existing ones, can modulate properties like lipophilicity and electronic character.

Butanoic Acid Side Chain Modifications: The butanoic acid moiety provides a crucial acidic center and a flexible chain. Modifications to this part of the molecule are diverse and can include:

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the side chain can restrict conformational freedom, which can sometimes lead to a more favorable binding orientation.

Modification of the Carboxylic Acid Group: The carboxylic acid can be esterified or converted to an amide to investigate the importance of the acidic proton and the carbonyl group for activity. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, is also a common strategy.

Substituent Modifications: The existing chloro and methyl groups can be replaced by a variety of other functional groups to probe for specific interactions. The choice of substituents is guided by principles of isosterism and bioisosterism, where groups with similar steric or electronic properties are introduced to fine-tune the molecule's characteristics.

A hypothetical analogue synthesis strategy based on these principles is outlined in the table below:

| Modification Area | Parent Structure Moiety | Proposed Modification | Rationale |

| Aromatic Ring | 4-Chloro-2-methylphenyl | Isomeric variations (e.g., 3-chloro-2-methylphenyl) | To assess the impact of substituent position on activity. |

| Replacement of chloro with fluoro or bromo | To evaluate the effect of halogen size and electronegativity. | ||

| Replacement of methyl with ethyl or isopropyl | To probe steric tolerance at this position. | ||

| Butanoic Acid Chain | -CH(CH3)COOH | Variation in stereochemistry (R vs. S enantiomers) | To investigate stereospecific interactions. |

| Homologation (propanoic or pentanoic acid) | To determine the optimal chain length. | ||

| Introduction of unsaturation (e.g., butenoic acid) | To introduce conformational rigidity. | ||

| Carboxylic Acid | -COOH | Esterification (e.g., -COOCH3) | To assess the importance of the acidic proton. |

| Amidation (e.g., -CONH2) | To explore hydrogen bonding interactions. | ||

| Bioisosteric replacement (e.g., tetrazole) | To maintain acidity with altered chemical properties. |

Computational Methods for Predicting and Correlating Structural Features with Reactivity or Selectivity Profiles

In modern drug discovery, computational methods are indispensable tools for predicting the properties of molecules and guiding the synthesis of new analogues. For derivatives of 2-(4-Chloro-2-methylphenyl)butanoic acid, various computational techniques can be employed to establish a correlation between their structural features and their potential reactivity or selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. For 2-(4-Chloro-2-methylphenyl)butanoic acid derivatives, a 2D-QSAR study would involve calculating a variety of molecular descriptors for a set of synthesized analogues with known activities. These descriptors can be categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, Taft steric parameters), and hydrophobic (e.g., logP). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed activity.

A hypothetical 2D-QSAR equation might look like: Activity = c1logP + c2σ + c3*Es + constant where logP represents hydrophobicity, σ is the Hammett constant for electronic effects, Es is the Taft steric parameter, and c1, c2, c3 are the regression coefficients.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods require the alignment of the molecular structures of the derivatives and the calculation of steric and electrostatic fields around them. The resulting field values are then correlated with the biological activity using PLS. The output of a 3D-QSAR study is a contour map that visually represents the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. This information is invaluable for designing new analogues with improved properties.

Molecular Docking: If a biological target for 2-(4-Chloro-2-methylphenyl)butanoic acid is known, molecular docking simulations can be performed to predict the binding mode and affinity of its derivatives. This computational technique involves placing the ligand (the derivative) into the active site of the receptor (the biological target) and calculating the binding energy. Docking studies can help to rationalize the observed SAR at a molecular level and can be used to screen virtual libraries of compounds before their synthesis, thereby prioritizing the most promising candidates.

The following table summarizes the application of these computational methods:

| Computational Method | Principle | Application to 2-(4-Chloro-2-methylphenyl)butanoic acid Derivatives | Predicted Outcome |

| 2D-QSAR | Correlates molecular descriptors with activity. | Building a mathematical model based on a series of synthesized analogues. | Identification of key physicochemical properties influencing activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D steric and electrostatic fields with activity. | Generating contour maps to visualize favorable and unfavorable regions for interaction. | Guidance for the design of new analogues with optimized 3D features. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Simulating the interaction of derivatives with a known biological target. | Understanding the molecular basis of interaction and prioritizing potent binders. |

Conformational Analysis and its Implications for the Theoretical Functionality

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological macromolecules. Conformational analysis of 2-(4-Chloro-2-methylphenyl)butanoic acid derivatives aims to identify the low-energy conformations that the molecules are likely to adopt and to understand how these conformations might influence their theoretical functionality.

Computational Conformational Analysis: The potential energy surface of the molecule can be explored using computational methods such as molecular mechanics or quantum mechanics calculations. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a conformational profile can be generated. This analysis can identify the global minimum energy conformation as well as other low-energy conformers that might be populated at physiological temperatures.

For 2-(4-Chloro-2-methylphenyl)butanoic acid, the relative orientation of the phenyl ring and the carboxylic acid group is of particular interest. The presence of the ortho-methyl group can impose steric hindrance, influencing the preferred dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid.

Implications for Theoretical Functionality: The identified low-energy conformations can provide insights into how the molecule might interact with a hypothetical binding site. For instance, the spatial arrangement of the chloro and methyl substituents, along with the position of the carboxylic acid group, defines the pharmacophore of the molecule. A particular conformation might present these key features in an optimal arrangement for binding to a receptor, while other conformations may be inactive.

Understanding the conformational preferences of a series of derivatives can help to explain their observed activities. For example, if a rigid analogue with a fixed conformation shows high activity, it can be inferred that this specific conformation is the "bioactive conformation." This knowledge can then be used to design new analogues that are pre-organized in this favorable conformation, potentially leading to increased potency and selectivity.

The following table illustrates the key aspects of conformational analysis for these derivatives:

| Parameter | Description | Method of Analysis | Implication for Theoretical Functionality |

| Dihedral Angles | Torsion angles defining the 3D structure. | Computational energy calculations (Molecular Mechanics, Quantum Mechanics). | Determines the spatial arrangement of key functional groups. |

| Low-Energy Conformers | Stable 3D arrangements of the molecule. | Conformational search algorithms. | Represents the likely shapes of the molecule in a biological environment. |

| Bioactive Conformation | The specific conformation that binds to the biological target. | Inferred from SAR of rigid analogues and molecular modeling. | Provides a template for the design of new, more potent compounds. |

| Conformational Flexibility | The ability of the molecule to adopt different conformations. | Analysis of the potential energy surface. | Can influence the entropy of binding and the ability to adapt to a binding site. |

Environmental Fate and Degradation Methodologies for 2 4 Chloro 2 Methylphenyl Butanoic Acid

Photolytic Degradation Studies of 2-(4-Chloro-2-methylphenyl)butanoic acid in Aqueous and Atmospheric Conditions

Photolytic degradation, or photolysis, is a primary abiotic process that can break down chemical compounds through the energy of sunlight. For phenoxyalkanoic acids, this process is a significant pathway for transformation in aquatic environments and the atmosphere.

In aqueous solutions, direct photolysis of compounds structurally similar to 2-(4-Chloro-2-methylphenyl)butanoic acid occurs when the molecule absorbs light, typically in the UV spectrum, leading to an excited state and subsequent bond cleavage. The primary photolytic reaction for analogous compounds like MCPA involves the cleavage of the ether linkage, yielding 4-chloro-2-methylphenol as the major initial product. researchgate.net Further irradiation can lead to the dechlorination of the aromatic ring and its eventual cleavage.

Indirect photolysis can also occur, often at an accelerated rate, in the presence of natural photosensitizers in water, such as humic acids or nitrate ions. These substances absorb solar radiation and produce highly reactive transient species, like hydroxyl radicals (•OH), which then attack the pollutant molecule.

Atmospheric degradation would primarily be driven by reactions with photochemically generated hydroxyl radicals. The butanoic acid side chain and the substituted phenyl ring are both susceptible to attack by these radicals, leading to fragmentation and oxidation.

Table 1: Illustrative Photodegradation Rates of Analogous Chlorinated Phenoxyalkanoic Acids This table presents typical data for compounds structurally similar to 2-(4-Chloro-2-methylphenyl)butanoic acid to illustrate expected photolytic behavior.

| Process | Analogous Compound | Conditions | Half-life (t½) | Primary Photoproduct |

| Direct Aqueous Photolysis | MCPA | UV Radiation (290 nm) | ~3-5 hours | 4-chloro-2-methylphenol researchgate.net |

| Indirect Aqueous Photolysis | 2,4-D | Simulated Sunlight, with H₂O₂ | < 1 hour | 2,4-Dichlorophenol |

| Gas-Phase Reaction | MCPA | Atmospheric •OH radicals | Estimated < 24 hours | Various oxidized fragments |

Hydrolytic Stability and Kinetics of 2-(4-Chloro-2-methylphenyl)butanoic acid under Varied Environmental Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a molecule to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems and moist soils. The rate of hydrolysis is highly dependent on pH and temperature.

For the class of phenoxyalkanoic acids, the ether linkage is generally resistant to hydrolysis under typical environmental conditions (pH 5-9). researchgate.net Studies on related herbicides have shown that they are stable to hydrolysis at neutral and acidic pH. researchgate.net Under strongly basic conditions (pH > 9), the rate of hydrolysis can increase, but such conditions are not common in most natural water bodies. nih.gov Therefore, it is anticipated that 2-(4-Chloro-2-methylphenyl)butanoic acid would exhibit high hydrolytic stability across a typical environmental pH range.

The degradation kinetics are expected to follow pseudo-first-order behavior, where the rate of degradation is proportional to the concentration of the compound. However, given the expected stability, the half-life due to hydrolysis alone is likely to be very long, making it a minor degradation pathway compared to photolysis and biodegradation.

Table 2: Expected Hydrolytic Stability of 2-(4-Chloro-2-methylphenyl)butanoic acid based on Analog Data Data is extrapolated from studies on phenoxyacetic acids, which show high stability.

| pH | Temperature (°C) | Expected Half-life (t½) | Rate Constant (k) |

| 4 | 25 | > 1 year | Very Low |

| 7 | 25 | > 1 year | Very Low |

| 9 | 25 | Stable, potential for slow hydrolysis | Low |

| 7 | 50 | > 200 days | Slow increase with temp. |

Advanced Oxidation Processes (AOPs) for the Chemical Remediation of 2-(4-Chloro-2-methylphenyl)butanoic acid

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). scispace.comnih.govresearchgate.net These methods are particularly effective for degrading persistent and toxic compounds that are resistant to conventional treatment methods. nih.gov

Several AOPs are applicable for the remediation of chlorinated phenoxyalkanoic acids:

Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals. The photo-Fenton process enhances radical production through the use of UV light, which also helps break down intermediates like Fe(III)-carboxylate complexes. acs.orgacs.orgnih.gov